N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(aminomethyl)-1H-benzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Oxidation and Reduction: The benzimidazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzimidazole derivatives.
Oxidation and Reduction: Products vary depending on the specific oxidizing or reducing agent used.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- 2-(1H-1,3-benzodiazol-2-ylmethyl)-1H-1,3-benzodiazol-2-ylmethanol
Uniqueness
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide is unique due to the presence of the dichlorobenzamide group, which enhances its reactivity and potential biological activity. The dichlorinated positions provide additional sites for chemical modification, allowing for the development of derivatives with improved properties .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-9-5-6-10(11(17)7-9)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJJCGQWOMMBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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